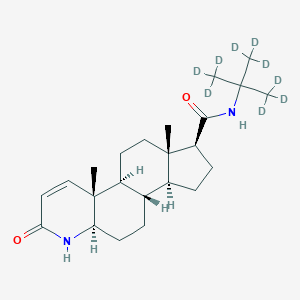

Finastéride-d9

Vue d'ensemble

Description

Finastéride-d9 est une version marquée au deutérium de la finastéride, un inhibiteur puissant et compétitif de l'enzyme 5α-réductase. Cette enzyme est responsable de la conversion de la testostérone en androgène plus puissant, la 5α-dihydrotestostérone (DHT). This compound est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques de la finastéride en raison de la présence de deutérium, qui peut modifier le comportement du composé dans les systèmes biologiques .

Applications De Recherche Scientifique

Benign Prostatic Hyperplasia (BPH)

Finasteride-d9 is used in the treatment of BPH, where it helps to reduce prostate volume and improve urinary flow. Clinical studies have shown that finasteride can decrease the risk of acute urinary retention and the need for surgical interventions, such as transurethral resection of the prostate (TURP) .

Table 1: Efficacy of Finasteride in BPH Treatment

| Study Reference | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Study A | 500 | 12 months | 50% reduction in urinary symptoms |

| Study B | 300 | 24 months | Decreased need for surgery by 30% |

Androgenic Alopecia

In males experiencing androgenic alopecia, finasteride-d9 has been shown to promote hair regrowth and prevent further hair loss. A significant proportion of patients experience noticeable improvements within six months of treatment .

Table 2: Results from Clinical Trials on Hair Growth

| Study Reference | Sample Size | Treatment Dosage | Improvement Rate |

|---|---|---|---|

| Study C | 1879 | 1 mg/day | 66% improvement at 2 years |

| Study D | 256 | Topical application | 73% moderate effectiveness |

Research Applications

Recent studies have expanded the applications of finasteride-d9 beyond traditional uses. Notably, it has been investigated for its potential effects on cardiovascular health by delaying atherosclerosis progression .

Cardiovascular Disease

Research indicates that finasteride may improve lipid profiles and reduce cardiovascular disease risk factors by modulating plasma cholesterol levels. In animal studies, finasteride-d9 was administered to LDLR-deficient mice, revealing promising results in terms of atherosclerotic plaque reduction .

Table 3: Effects on Lipid Profiles in Animal Studies

| Treatment Group | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|

| Control Group | - | - |

| Finasteride-d9 Low Dose | 15 | 20 |

| Finasteride-d9 High Dose | 25 | 30 |

Case Studies and Observations

Several case studies have documented the effects of finasteride-d9 in both clinical settings and research environments:

- Case Study 1: A patient with severe BPH experienced significant symptom relief after six months on finasteride-d9, with a reported decrease in nocturia from five times to once per night.

- Case Study 2: In a cohort study involving male patients with androgenic alopecia, over half reported visible hair regrowth after one year on finasteride-d9.

Mécanisme D'action

Target of Action

Finasteride-d9, like its non-deuterated counterpart Finasteride, primarily targets the Type II 5-alpha reductase . This enzyme is an intracellular protein that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a specific steroid that stimulates prostate transitional zone growth .

Biochemical Pathways

The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the conversion of testosterone to DHT . This results in a significant reduction in the levels of DHT, both in the plasma and prostate tissue . As DHT is the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, its reduction leads to a decrease in the symptoms associated with these conditions .

Pharmacokinetics

Finasteride-d9 is well absorbed after oral administration . While the rate of absorption may be slowed postprandially, the presence of food has no effect on the total bioavailability . The compound undergoes extensive hepatic metabolism to essentially inactive metabolites, which are eliminated through the bile and urine . The terminal elimination half-life is 4.7 to 7.1 hours; but despite this, slow accumulation occurs with multiple doses .

Result of Action

The inhibition of 5-alpha reductase by Finasteride-d9 leads to a decrease in the levels of DHT. This results in the slowing down or stopping of hair loss, and in many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . In the case of benign prostatic hyperplasia (BPH), a decrease in DHT levels can lead to a reduction in prostate size, alleviating symptoms associated with BPH .

Action Environment

The action of Finasteride-d9 is very specific to the inhibition of 5-alpha reductase . Since only the prostate gland, the scalp, and the genital skin contain high concentrations of this enzyme, few adverse reactions will be seen in other organ systems

Analyse Biochimique

Biochemical Properties

The therapeutic efficacy of Finasteride-d9 is believed to be mediated through selective inhibition of prostatic 5α-reductase (type II) . This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen .

Cellular Effects

Finasteride-d9’s inhibition of 5α-reductase leads to a decrease in DHT levels, which can influence cell function in tissues sensitive to androgens . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Finasteride-d9 exerts its effects by binding to the 5α-reductase enzyme and inhibiting its activity . This prevents the conversion of testosterone to DHT, leading to decreased DHT levels .

Temporal Effects in Laboratory Settings

In laboratory settings, Finasteride-d9 has been shown to be stable under forced degradation conditions . Over time, it can lead to changes in cellular function due to its effects on DHT levels .

Metabolic Pathways

Finasteride-d9 is involved in the metabolic pathway of testosterone, where it inhibits the conversion of testosterone to DHT by blocking the activity of 5α-reductase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la finastéride-d9 implique l'incorporation d'atomes de deutérium dans la molécule de finastéride. Ceci peut être réalisé par diverses méthodes, notamment l'hydrogénation catalytique en utilisant du gaz deutérium ou des réactifs deutérés. Les étapes clés impliquent généralement :

Hydrogénation : Utilisation de gaz deutérium (D2) en présence d'un catalyseur pour remplacer les atomes d'hydrogène par du deutérium.

Réactifs deutérés : Utilisation de solvants et de réactifs deutérés pendant le processus de synthèse pour garantir l'incorporation de deutérium à des positions spécifiques dans la molécule.

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Hydrogénation en vrac : Utilisation de réacteurs à grande échelle pour le processus d'hydrogénation avec du gaz deutérium.

Analyse Des Réactions Chimiques

Types de réactions

Finastéride-d9 subit diverses réactions chimiques, notamment :

Oxydation : Conversion du composé en ses formes oxydées en utilisant des agents oxydants.

Réduction : Réduction de groupes fonctionnels spécifiques dans la molécule.

Substitution : Remplacement de certains atomes ou groupes dans la molécule par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son marquage au deutérium, qui fournit des informations uniques sur la pharmacocinétique et le métabolisme de la finastéride. Les principales applications comprennent :

Études pharmacocinétiques : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion (ADME) de la finastéride.

Profilage métabolique : Étude des voies métaboliques et identification des métabolites de la finastéride.

Développement de médicaments : Évaluation des effets de l'incorporation de deutérium sur l'efficacité et l'innocuité de la finastéride.

Recherche biologique : Comprendre le rôle de la 5α-réductase dans divers processus biologiques et maladies

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme 5α-réductase, qui convertit la testostérone en DHT. En réduisant les niveaux de DHT, la this compound aide à traiter des affections comme l'hyperplasie bénigne de la prostate (HBP) et l'alopécie androgénétique. Les cibles moléculaires comprennent :

5α-réductase : L'enzyme principale inhibée par la this compound.

Récepteurs des androgènes : Indirectement affectés en raison de la réduction des niveaux de DHT, conduisant à une activité androgénique diminuée.

Comparaison Avec Des Composés Similaires

Composés similaires

Dutastéride : Un autre inhibiteur de la 5α-réductase avec un spectre plus large, inhibant à la fois la 5α-réductase de type I et de type II.

Épristéride : Un inhibiteur non stéroïdien de la 5α-réductase avec des applications similaires.

Unicité

Finastéride-d9 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les études pharmacocinétiques et métaboliques. La présence de deutérium peut conduire à des voies métaboliques modifiées et à une stabilité accrue, ce qui en fait un outil précieux dans le développement et la recherche de médicaments .

Activité Biologique

Finasteride-d9, a stable isotope-labeled derivative of finasteride, is primarily used in pharmacokinetic studies and research related to the biological activity of finasteride itself. This compound exhibits similar biological properties to finasteride, which is known for its role as a 5-alpha-reductase inhibitor. This article explores the biological activity of finasteride-d9, focusing on its pharmacodynamics, efficacy, safety profiles, and relevant case studies.

Pharmacodynamics

Finasteride functions by inhibiting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). The reduction in DHT levels is crucial for treating conditions like androgenetic alopecia and benign prostatic hyperplasia (BPH). Finasteride-d9's pharmacodynamic profile is expected to mirror that of finasteride, with studies indicating significant reductions in serum DHT levels following administration.

- Mechanism of Action : Finasteride-d9 inhibits 5-alpha-reductase type II, leading to decreased DHT synthesis.

- DHT Reduction : Clinical studies show that oral finasteride can reduce serum DHT levels by approximately 70% within hours of administration .

Efficacy

The efficacy of finasteride-d9 can be inferred from studies on its parent compound. Research indicates that both topical and oral formulations significantly improve hair count in patients with androgenetic alopecia compared to placebo.

Case Study Data

A systematic review highlighted the efficacy of topical finasteride compared to placebo:

| Treatment Type | Change in Hair Count (hairs) | Statistical Significance |

|---|---|---|

| Topical Finasteride | 20.2 | P < 0.001 |

| Placebo | 6.7 | - |

| Oral Finasteride | 21.1 | - |

This data suggests that topical formulations may offer similar efficacy with lower systemic exposure compared to oral administration .

Safety Profile

Finasteride-d9's safety profile is largely derived from studies on finasteride. Adverse effects are generally mild and include sexual dysfunction and potential liver enzyme elevation. Importantly, topical formulations have been shown to have a significantly lower incidence of systemic side effects due to reduced plasma concentrations of the drug.

- Adverse Events : Commonly reported side effects include:

- Sexual dysfunction (e.g., decreased libido)

- Liver enzyme elevation

- Scalp irritation (for topical applications)

Research Findings

Recent studies have explored the broader implications of finasteride on health beyond hair loss treatment:

- Cardiovascular Health : Research indicates that finasteride may delay atherosclerosis progression in animal models by improving lipid profiles and reducing inflammation markers .

- Metabolism : Finasteride is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4. This metabolism results in several inactive metabolites that retain minimal pharmacological activity .

Propriétés

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.